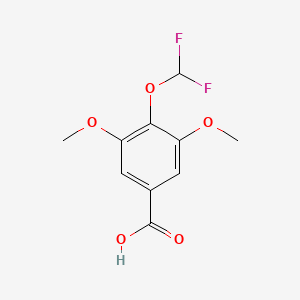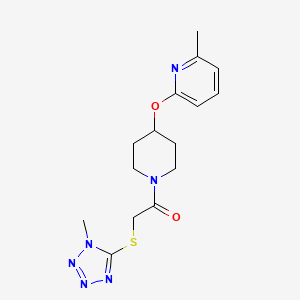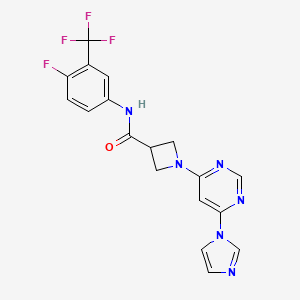![molecular formula C24H17NO5 B2492752 N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide CAS No. 919750-12-2](/img/structure/B2492752.png)
N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes that may include cyclization reactions, functional group transformations, and the formation of heterocyclic structures. For example, derivatives of N-[2-(6-methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide involve complex reactions indicating the intricate synthetic pathways that could be analogous to the target compound (Zhao & Zhou, 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to the one showcases a variety of intermolecular interactions, including hydrogen bonding and π-π interactions. These interactions play a critical role in the stability and crystalline formation of these molecules (Anuradha et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving related compounds include nucleophilic reactivity toward mono- and di-nitrogen nucleophiles, leading to the formation of novel enamines, enaminones, and benzofuran derivatives with diverse substituents (Ali et al., 2020). These reactions underscore the chemical versatility and reactivity of the core structure found in our compound of interest.
Physical Properties Analysis
The physical properties of chemically related compounds, such as solubility, melting points, and crystal structure, are determined by their molecular architecture. The presence of various functional groups and the overall molecular geometry affect these properties significantly. For instance, detailed crystallographic analysis provides insights into the molecule's conformation and intermolecular forces that govern its physical state (Zhao & Zhou, 2009).
Chemical Properties Analysis
The chemical properties, including reactivity patterns, stability under different conditions, and susceptibility to specific chemical transformations, are influenced by the electronic distribution and structural features of the molecule. Research on similar compounds provides valuable insights into how functional groups and molecular frameworks respond to various chemical reagents and conditions (Ali et al., 2020).
Scientific Research Applications
Molecular Structure and Interactions
A study by Zhao and Zhou (2009) elaborates on the molecular structure of a related molecule, highlighting extensive intermolecular hydrogen-bonding interactions and the impact of these interactions on the crystalline structure. This research provides insights into the potential applications of such compounds in materials science and pharmaceuticals, due to their significant molecular interactions (Zhao & Zhou, 2009).
Reactivity and Synthesis
The reactivity of similar molecules has been a subject of interest for the development of novel synthetic routes and compounds. For instance, Ali et al. (2020) explored the chemical reactivity of a novel compound, leading to the synthesis of new enamines/enaminones and benzofuran derivatives, showcasing its potential in synthetic organic chemistry and drug discovery (Ali et al., 2020).
Catalysis and Green Chemistry
In the field of green chemistry and catalysis, Ma et al. (2014) introduced an efficient, eco-friendly synthetic strategy for the synthesis of multifunctionalized benzofuran-4(5H)-ones. This research emphasizes the importance of sustainable methodologies in chemical synthesis and their potential industrial applications (Ma et al., 2014).
Biological and Medicinal Chemistry
The potential biological and medicinal applications of related molecules have also been explored. Yongshi et al. (2017) reported on the synthesis and characterization of furan-carboxamide derivatives, identifying them as novel inhibitors of lethal H5N1 influenza A virus, indicating the potential of similar compounds in antiviral drug development (Yongshi et al., 2017).
Mechanism of Action
Target of action
The compound “N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide” or “STK925216” contains a chromen-4-yl and a benzofuran-3-yl group. Compounds containing these groups are known to have diverse biological activities . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of action
Compounds with similar structures have been found to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical pathways
Compounds with similar structures have been found to affect various biochemical pathways .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by various factors including its chemical structure, the route of administration, and the patient’s physiological condition .
Result of action
Compounds with similar structures have been found to have various biological activities .
Action environment
Environmental factors can significantly influence the action of a compound .
Future Directions
properties
IUPAC Name |
N-[2-(6,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO5/c1-13-10-14(2)22-16(11-13)17(12-20(26)30-22)23-21(15-6-3-4-7-18(15)29-23)25-24(27)19-8-5-9-28-19/h3-12H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFICOPFMCBMGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CO5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2492672.png)

![1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B2492674.png)



![(6-methoxy-1H-indol-2-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2492681.png)

![2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine](/img/structure/B2492683.png)
![N-butyl-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2492684.png)
![N-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2492688.png)
![9,9-Dioxo-1-oxa-9lambda6-thiaspiro[5.5]undecan-4-amine;hydrochloride](/img/structure/B2492689.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2492692.png)